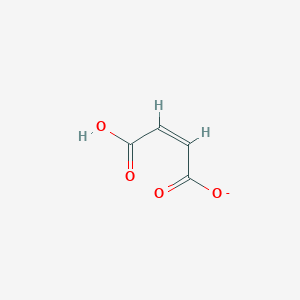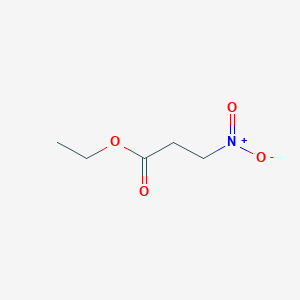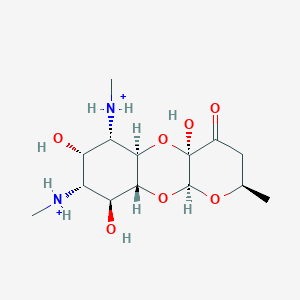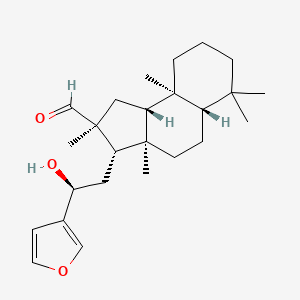
Hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleate(1-) is a hydrogen butenedioate that is the conjugate base of maleic acid. It is a hydrogen butenedioate and a maleate. It is a conjugate base of a maleic acid. It is a conjugate acid of a maleate(2-).
Aplicaciones Científicas De Investigación
Modelling Strong Hydrogen Bonds : Hydrogen maleate has been crucial in understanding strong hydrogen bonds. For instance, the salt L-phenylalaninium hydrogen maleate was used to test the Hirshfeld atom refinement (HAR) procedure, offering insights into modelling strong hydrogen bonds in crystal structures (Woińska et al., 2014).
Predicting Hydrogen Atom Position : Research has focused on predicting the position of the hydrogen atom in hydrogen maleate's intramolecular hydrogen bond. This was studied using low-temperature neutron-diffraction studies on different hydrogen maleate salts (Malaspina et al., 2017).
Structural and Thermoanalytical Studies : Transition-metal hydrogen maleates and their solid solutions have been synthesized and characterized, exploring intramolecular and intermolecular hydrogen bonds, and studying their thermolysis mechanism (Yudanova et al., 2008).
X-ray Diffraction Studies : The flexibility of the hydrogen position in hydrogen maleate salts was explored using X-ray diffraction. This offered insights into the proton transfer in strong and short intramolecular O-H-O hydrogen bonds (Grabowsky et al., 2016).
Role of Water in Hydrogen Bonds : The impact of water molecules on forming low-barrier hydrogen bonds (LBHBs) in metal maleate tetrahydrates was studied, emphasizing the critical role of water in LBHB formation and function (Ruggiero & Korter, 2016).
Investigating Symmetric Hydrogen Bonds : Potassium hydrogen maleate's symmetric hydrogen bond was re-investigated using diffraction and computational methods, demonstrating that the symmetric nature of this hydrogen bond is intrinsic (Wilson et al., 2003).
Quantum Crystallographic Refinements : The study of resonance-assisted hydrogen bonds (RAHBs) in hydrogen maleate salts using Hirshfeld atom refinements (HARs) of X-ray diffraction data provided valuable insights into intramolecular RAHBs (Malaspina et al., 2020).
Gas Phase Studies : The strength of the low-barrier hydrogen bond in hydrogen maleate in the gas phase was investigated using photoelectron spectroscopy and ab initio calculations, contributing to the understanding of hydrogen bond dynamics (Woo et al., 2005).
Effects of Solvent Polarity on Crystal Growth : The impact of solvent polarity on the crystal growth of hexadecyl hydrogen maleate (HHM) was studied, revealing significant effects on crystallinity and quality (Li, 2003).
Intramolecular Hydrogen Bond in Solution : Advanced ab initio simulations of a hydrogen maleate anion in different environments addressed the symmetry of short, low-barrier hydrogen bonds in solution, highlighting the role of solvation patterns (Dopieralski et al., 2011).
DFT Study of Proton Dynamics : A DFT study of potassium hydrogen maleate crystal provided detailed information on the nature of internal vibrations and the role of crystalline environment in proton dynamics (Vener et al., 2008).
Mechanical Properties of Crystalline Hydrogen Maleates : DFT calculations were used to understand how the H-bond layout determines the mechanical properties of crystalline amino acid hydrogen maleates, offering insights into their elastic moduli anisotropy (Matveychuk et al., 2018).
X-ray Spectroscopy Crystal Growth : The growth of high-purity hexadecyl hydrogen maleate (HHM) single crystals was studied for their application in X-ray spectroscopy, particularly as an ultrasoft X-ray dispersant (Lin et al., 2003).
Propiedades
Nombre del producto |
Hydrogen maleate |
|---|---|
Fórmula molecular |
C4H3O4- |
Peso molecular |
115.06 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1- |
Clave InChI |
VZCYOOQTPOCHFL-UPHRSURJSA-M |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)O |
SMILES |
C(=CC(=O)[O-])C(=O)O |
SMILES canónico |
C(=CC(=O)[O-])C(=O)O |
Sinónimos |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)

![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)






